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molecular formula C7H13NO B8734443 1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine

1-(3,4-dihydro-2H-pyran-2-yl)-N-methylmethanamine

Cat. No. B8734443
M. Wt: 127.18 g/mol
InChI Key: XWQKLSSUNUCHIW-UHFFFAOYSA-N
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Patent
US08278454B2

Procedure details

3,4-Dihydro-2H-pyran-2-carbaldehyde (300 g, 2.68 mol) was dissolved in tetrahydrofuran (710 mL). Raney-Co catalyst (30 g, tetrahydrofuran moist) was added. Gaseous methyl amine (415.4 g, 13.4 mol) was transferred into the solution within 50 minutes (45° C.). Hydrogen (49.2 L) was added and the pressure adjusted to 100 bar and the solution was stirred for about 2 h at 100° C. The reaction vessel was cooled to room temperature, the gas removed and the solution degassed. The solution was concentrated under reduced pressure. The crude product (344.5 g) was distilled at reduced pressure to receive (3,4-Dihydro-2H-pyran-2-ylmethyl)-methyl-amine (289.8 g, 2.28 mol, 85% yield). Analytical data amine (3,4-Dihydro-2H-pyran-2-ylmethyl)-methyl-amine: Bp. 55-57° C. at 16 mbar; HPLC-MS: (M+H)+=128 at rt=0.619 min. (TIC), rt=0.596 min. (UV), rt=0.631 min. (ELS), Chromolith SpeedROD RP-18e 50-4.6 mm, solvent A: water+0.1% TFA, solvent B: acetonitrile+0.1% TFA, gradient: 4% solvent B at 0.0 min., 100% solvent B at 2.6 min., flow: 2.4 mL/min., UV: 220 nm.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
710 mL
Type
solvent
Reaction Step One
Quantity
415.4 g
Type
reactant
Reaction Step Two
Quantity
49.2 L
Type
reactant
Reaction Step Three
[Compound]
Name
Co
Quantity
30 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH:2]1[CH:7]=O.[CH3:9][NH2:10].[H][H]>O1CCCC1>[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH:2]1[CH2:7][NH:10][CH3:9]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
O1C(CCC=C1)C=O
Name
Quantity
710 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
415.4 g
Type
reactant
Smiles
CN
Step Three
Name
Quantity
49.2 L
Type
reactant
Smiles
[H][H]
Step Four
Name
Co
Quantity
30 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for about 2 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(45° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the gas removed
CUSTOM
Type
CUSTOM
Details
the solution degassed
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product (344.5 g) was distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(CCC=C1)CNC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.28 mol
AMOUNT: MASS 289.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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